1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with appropriate reagents to introduce the carboxamide group. The chlorophenyl and ethoxyphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)methanesulfonyl]pyrrolidine
- 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C21H25ClN2O4S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-8-6-19(7-9-20)23-21(25)17-10-12-24(13-11-17)29(26,27)15-16-4-3-5-18(22)14-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,25) |
InChI Key |
LCRDGLXGOFQIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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